Cas no 69541-68-0 ((R)-2-((tert-butoxycarbonyl)amino)-3-(1-tosyl-1H-imidazol-4-yl)propanoic acid)

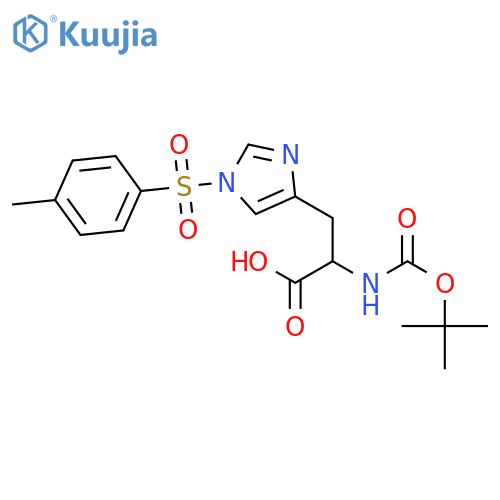

69541-68-0 structure

商品名:(R)-2-((tert-butoxycarbonyl)amino)-3-(1-tosyl-1H-imidazol-4-yl)propanoic acid

CAS番号:69541-68-0

MF:C18H23N3O6S

メガワット:409.456723451614

MDL:MFCD00037890

CID:58984

PubChem ID:40418673

(R)-2-((tert-butoxycarbonyl)amino)-3-(1-tosyl-1H-imidazol-4-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- N-Boc-N'-tosyl-D-histidine

- Boc-D-His(Tos)-OH

- N-tert-Butyloxycarbonyl-N'-tosyl-D-histidine

- Boc-D-His(1-Tos)-OH

- Boc-D-His(Tos)

- Boc-Nim-Tosyl-D-Histidine

- Boc-D-His(tau-Tos)-OH

- Boc-D-His(t-Tos)-OH

- BOC-D-HISTIDINE(TOS)-OH

- N-Boc-N'-tosyl-D-his

- (R)-2-((tert-butoxycarbonyl)amino)-3-(1-tosyl-1H-imidazol-4-yl)propanoic acid

- AKOS015842538

- (R)-2-(tert-butoxycarbonylamino)-3-(1-tosyl-1H-imidazol-4-yl)propanoic acid

- M06184

- 69541-68-0

- AC-8620

- N-[(1,1-Dimethylethoxy)carbonyl]-1-[(4-methylphenyl)sulfonyl]-D-histidine

- N-alpha-t-Butyloxycarbonyl-N-im-t-tosyl-D-histidine (Boc-D-His(Tos)-OH)

- DTXSID901146981

- Q-101828

- FD21728

- AC-8619

- (2R)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

- S-69541-68-0

- CS-0187329

- n-boc-1-(p-toluenesulfonyl)-d-histidine

- J-300151

- AKOS015895739

- MFCD00037890

- AS-49184

- D-Histidine,N-[(1,1-dimethylethoxy)carbonyl]-1-[(4-methylphenyl)sulfonyl]-

- (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-[1-(4-METHYLBENZENESULFONYL)IMIDAZOL-4-YL]PROPANOIC ACID

- (2R)-2-[(tert-butoxycarbonyl)amino]-3-{1-[(4-methylphenyl)sulfonyl]-1H-imidazol-4-yl}propanoic acid

-

- MDL: MFCD00037890

- インチ: 1S/C18H23N3O6S/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23)/t15-/m1/s1

- InChIKey: DCLJSEPKYJSEHW-OAHLLOKOSA-N

- ほほえんだ: CC1=CC=C(S(=O)(N2C=C(N=C2)C[C@@H](NC(OC(C)(C)C)=O)C(O)=O)=O)C=C1

計算された属性

- せいみつぶんしりょう: 409.13100

- どういたいしつりょう: 409.131

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 9

- 重原子数: 28

- 回転可能化学結合数: 9

- 複雑さ: 662

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 136A^2

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 密度みつど: 1.33

- PSA: 135.97000

- LogP: 3.42060

(R)-2-((tert-butoxycarbonyl)amino)-3-(1-tosyl-1H-imidazol-4-yl)propanoic acid セキュリティ情報

- ちょぞうじょうけん:-15°C

(R)-2-((tert-butoxycarbonyl)amino)-3-(1-tosyl-1H-imidazol-4-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM373772-10g |

(R)-2-((tert-Butoxycarbonyl)amino)-3-(1-tosyl-1H-imidazol-4-yl)propanoic acid |

69541-68-0 | 95%+ | 10g |

$281 | 2023-01-19 | |

| abcr | AB175035-25 g |

N-alpha-t-Butyloxycarbonyl-N-im-t-tosyl-D-histidine (Boc-D-His(Tos)-OH); . |

69541-68-0 | 25g |

€645.00 | 2023-05-07 | ||

| AAPPTec | ABH215-5g |

Boc-D-His(Tos)-OH |

69541-68-0 | 5g |

$155.00 | 2024-07-20 | ||

| Chemenu | CM373772-5g |

(R)-2-((tert-Butoxycarbonyl)amino)-3-(1-tosyl-1H-imidazol-4-yl)propanoic acid |

69541-68-0 | 95%+ | 5g |

$168 | 2023-01-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1257999-25g |

Boc-D-His(Tos)-OH |

69541-68-0 | 98% | 25g |

¥2571.00 | 2024-05-03 | |

| AAPPTec | ABH215-1g |

Boc-D-His(Tos)-OH |

69541-68-0 | 1g |

$40.00 | 2024-07-20 | ||

| TRC | B391725-5g |

Boc-D-His(tos)-OH |

69541-68-0 | 5g |

$ 285.00 | 2022-06-07 | ||

| TRC | B391725-1000mg |

Boc-D-His(tos)-OH |

69541-68-0 | 1g |

$ 87.00 | 2023-04-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-293741A-5 g |

Boc-D-His(Tos)-OH, |

69541-68-0 | 5g |

¥2,632.00 | 2023-07-11 | ||

| Fluorochem | M06184-25g |

BOC-D-HIS(TOS)-OH |

69541-68-0 | 95% | 25g |

£450.00 | 2022-02-28 |

(R)-2-((tert-butoxycarbonyl)amino)-3-(1-tosyl-1H-imidazol-4-yl)propanoic acid 関連文献

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

69541-68-0 ((R)-2-((tert-butoxycarbonyl)amino)-3-(1-tosyl-1H-imidazol-4-yl)propanoic acid) 関連製品

- 65057-34-3(Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)-amino)-3-(1-tosyl-1H-imidazol-4-yl)propanoate)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

推奨される供給者

Amadis Chemical Company Limited

(CAS:69541-68-0)(R)-2-((tert-butoxycarbonyl)amino)-3-(1-tosyl-1H-imidazol-4-yl)propanoic acid

清らかである:99%/99%

はかる:5g/25g

価格 ($):163.0/616.0